1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium is a compound belonging to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and versatility in various chemical reactions. The presence of bulky 2,6-diisopropylphenyl groups provides steric protection, enhancing the stability of the carbene center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium typically involves the condensation of glyoxal with 2,6-diisopropylaniline, followed by cyclization and fluorination steps. The reaction conditions often include the use of strong bases and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like lithium diisopropylamide (LDA) for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various imidazolium salts, imidazolidine derivatives, and substituted imidazolium compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium has several scientific research applications:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium involves the stabilization of reactive intermediates through its carbene center. The bulky diisopropylphenyl groups provide steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the compound in catalytic processes . The molecular targets and pathways involved depend on the specific application, but generally include interactions with transition metals and organic substrates.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Similar in structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains smaller substituents, leading to different steric and electronic properties.
1,3-Diphenylimidazolium chloride: Lacks the bulky isopropyl groups, resulting in lower stability and different reactivity patterns.
Uniqueness
1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium is unique due to the presence of the fluorine atom, which enhances its reactivity in substitution reactions. The bulky diisopropylphenyl groups provide additional stability, making it a valuable compound in various catalytic and synthetic applications .
Properties
Molecular Formula |
C27H36FN2+ |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2-fluoroimidazol-1-ium |
InChI |
InChI=1S/C27H36FN2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3/q+1 |
InChI Key |
XTOBIWHKPGXSES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2F)C3=C(C=CC=C3C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.